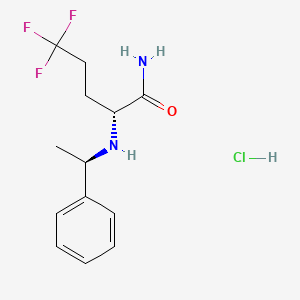

(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride

説明

(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride is a synthetic organic compound characterized by its trifluoromethyl group and phenylethylamine moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with (R)-1-phenylethylamine and a suitable carboxylic acid derivative.

Reaction Steps: The amine group of (R)-1-phenylethylamine reacts with the carboxylic acid derivative under conditions that promote amide bond formation. This can be achieved using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of reactors and purification systems designed for large-scale chemical synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

Substitution: Substitution reactions can occur at the trifluoromethyl group or the phenylethylamine moiety, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) under acidic conditions.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Reagents like alkyl halides or acyl chlorides, often under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxylamines.

Reduction Products: Difluoromethyl or monofluoromethyl derivatives.

Substitution Products: Alkylated or acylated derivatives.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the phenylethylamine moiety interacts with biological targets. The exact mechanism depends on the specific application and target involved.

類似化合物との比較

5,5,5-trifluoro-2-(((S)-1-phenylethyl)amino)pentanamide hydrochloride: The enantiomer of the compound, differing in the stereochemistry at the chiral center.

5,5,5-trifluoro-2-(((R)-1-(4-methylphenyl)ethyl)amino)pentanamide hydrochloride: A structural analog with a methyl group on the phenyl ring.

Uniqueness: The presence of the trifluoromethyl group and the specific stereochemistry at the chiral center make this compound unique compared to its analogs. These features contribute to its enhanced chemical and biological properties.

生物活性

(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride, with the CAS number 1146699-61-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H18ClF3N2O

- Molecular Weight : 310.743 g/mol

- Structure : The compound features a trifluoromethyl group and an amino group attached to a pentanamide backbone, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological effects. Here are key areas of focus:

1. Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects through its interaction with neurotransmitter systems. It is hypothesized to modulate levels of serotonin and norepinephrine in the brain, which are critical for mood regulation.

2. Inhibition of Enzymatic Activity

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported to affect the activity of diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine | |

| Enzyme Inhibition | Inhibition of DGAT | |

| Neuroprotective Effects | Potential reduction in oxidative stress |

Case Study 1: Antidepressant-Like Effects

In a controlled study involving animal models, this compound was administered to subjects exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms as measured by behavioral assays such as the forced swim test and tail suspension test. This suggests that the compound may enhance mood and reduce anxiety-like behaviors.

Case Study 2: Enzymatic Inhibition

A study focusing on the inhibition of DGAT revealed that this compound had an IC50 value indicating effective inhibition at low concentrations. This finding is significant for understanding its potential applications in treating metabolic disorders related to lipid accumulation.

特性

IUPAC Name |

(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBXDGYFBQOTLF-FOKYBFFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@H](CCC(F)(F)F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。